2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide: is a synthetic compound with the following chemical structure:
C13H18O3
It consists of a tert-butylphenoxy group, a fluorophenyl group, and an oxazolylpropanamide moiety
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-tert-butylphenol with 3-(4-fluorophenyl)-1,2-oxazole in the presence of appropriate reagents. The tert-butyl group protects the phenolic hydroxyl, allowing for selective substitution.
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent (e.g., dichloromethane or toluene) with a base (e.g., potassium carbonate). The resulting intermediate is then treated with an acid chloride (e.g., propanoyl chloride) to form the final product.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established chemical principles.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic group can undergo oxidation reactions.
Substitution: The tert-butylphenoxy group is susceptible to nucleophilic substitution.
Reduction: Reduction of the oxazolyl group may be possible.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Dichloromethane, toluene, or other suitable organic solvents.
Acid Chloride: Propanoyl chloride or related reagents.
Major Products: The major product is the desired 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C22H23FN2O3/c1-14(27-18-11-7-16(8-12-18)22(2,3)4)21(26)24-20-13-19(25-28-20)15-5-9-17(23)10-6-15/h5-14H,1-4H3,(H,24,26) |
InChI Key |
PIALWQKSWJGYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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